4-Thiouridine-5'-monophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Thiouridine-5’-monophosphate is a modified nucleoside monophosphate where the oxygen atom at the 4-position of uridine is replaced by a sulfur atom. This compound is of significant interest due to its unique properties and applications in various scientific fields, particularly in RNA research and metabolic labeling .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Thiouridine-5’-monophosphate typically starts from uridine. The process involves three main steps:
Acetylation: The hydroxyl groups of uridine are acetylated.
Thionation: The 4-oxo group is transformed into a 4-thio group using Lawesson’s reagent.
Deacetylation: The acetyl groups are removed using ammonia in methanol, yielding the free 4-thiouridine nucleoside.
Industrial Production Methods: While specific industrial production methods are not extensively documented, the laboratory synthesis methods can be scaled up for industrial purposes. The key is to maintain the reaction conditions and purity standards to ensure the compound’s efficacy and safety for its intended applications .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Thiouridine-5’-monophosphate undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Substitution: The sulfur atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Nucleophiles such as amines or thiols can react with the sulfur atom under mild conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Substitution: Various substituted thiouridine derivatives.
Wissenschaftliche Forschungsanwendungen
4-Thiouridine-5’-monophosphate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of modified nucleotides.
Biology: Employed in metabolic labeling to study RNA dynamics, such as synthesis and degradation rates.
Medicine: Investigated for its potential in therapeutic applications, including antiviral and anticancer research.
Industry: Utilized in the development of diagnostic tools and biochemical assays
Wirkmechanismus
The mechanism of action of 4-Thiouridine-5’-monophosphate involves its incorporation into RNA during transcription. The sulfur atom at the 4-position allows for unique interactions with RNA-binding proteins and other molecules. This property is exploited in techniques such as PAR-CLIP (Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation) to study RNA-protein interactions .
Vergleich Mit ähnlichen Verbindungen
4-Thiouridine: The nucleoside form without the phosphate group.
2-Thiouridine: Another thiolated nucleoside with the sulfur atom at the 2-position.
5-Methyluridine: A methylated derivative of uridine.
Uniqueness: 4-Thiouridine-5’-monophosphate is unique due to its specific placement of the sulfur atom and the presence of the phosphate group, which enhances its utility in metabolic labeling and RNA research. Its ability to form covalent bonds with RNA-binding proteins upon UV irradiation sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
4145-46-4 |
---|---|
Molekularformel |
C9H13N2O8PS |
Molekulargewicht |
340.25 g/mol |
IUPAC-Name |
[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C9H13N2O8PS/c12-6-4(3-18-20(15,16)17)19-8(7(6)13)11-2-1-5(21)10-9(11)14/h1-2,4,6-8,12-13H,3H2,(H,10,14,21)(H2,15,16,17)/t4-,6-,7-,8-/m1/s1 |
InChI-Schlüssel |
CKTAUHRBDDXUDJ-XVFCMESISA-N |
Isomerische SMILES |
C1=CN(C(=O)NC1=S)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O |
Kanonische SMILES |
C1=CN(C(=O)NC1=S)C2C(C(C(O2)COP(=O)(O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.